2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821949
InChI: InChI=1S/C8H9N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-3H,4H2,1H3,(H,9,15)(H,13,14)
SMILES:
Molecular Formula: C8H9N3O4
Molecular Weight: 211.17 g/mol

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

CAS No.:

Cat. No.: VC15821949

Molecular Formula: C8H9N3O4

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid -

Specification

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
IUPAC Name 2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid
Standard InChI InChI=1S/C8H9N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-3H,4H2,1H3,(H,9,15)(H,13,14)
Standard InChI Key YRLPRWIXRZVVSF-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=NN(C(=O)C=C1)CC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid, reflects its functional groups:

  • A pyridazinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 2 and a ketone at position 6).

  • A methylcarbamoyl group (-NH-C(O)-CH3_3) at position 3.

  • An acetic acid side chain (-CH2_2-COOH) at position 1.

The presence of these groups confers both hydrophilicity (via the carboxylic acid) and lipophilicity (via the methylcarbamoyl group), influencing its solubility and reactivity .

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is limited, studies on structurally analogous pyridazinones reveal key insights:

  • X-ray diffraction of similar compounds, such as 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, shows planar pyridazine rings with substituents adopting equatorial configurations to minimize steric strain .

  • FT-IR spectroscopy typically identifies carbonyl stretches at 1,680–1,710 cm1^{-1} (C=O of pyridazinone) and 1,720–1,750 cm1^{-1} (carboxylic acid) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(3-(methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves multi-step organic reactions (Figure 1):

Step 1: Formation of Pyridazinone Core
Pyridazinone derivatives are commonly synthesized via cyclocondensation of dihydrazides with diketones or via oxidation of dihydropyridazines . For example:

  • Ethyl 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is hydrolyzed under basic conditions (6 N NaOH in ethanol) to yield the corresponding carboxylic acid .

Comparative Analysis with Analogous Compounds

Structural Analogues

Modifications to the pyridazinone scaffold significantly alter biological and physicochemical properties (Table 1):

CompoundSubstituent at Position 3Molecular FormulaKey Properties
2-(3-(Methylcarbamoyl)-6-oxo-...)MethylcarbamoylC8_8H9_9N3_3O4_4Moderate solubility in polar solvents
2-(3-(Dimethylcarbamoyl)-6-oxo-..)DimethylcarbamoylC9_9H11_{11}N3_3O4_4Enhanced lipophilicity, reduced crystallization tendency
2-(3-Nitro-6-oxo-...)NitroC7_7H5_5N3_3O4_4High reactivity in electrophilic substitution

Structure-Activity Relationships (SAR)

  • Methylcarbamoyl vs. Dimethylcarbamoyl: The dimethyl variant exhibits higher lipophilicity, improving membrane permeability but reducing aqueous solubility .

  • Nitro Group Substitution: Enhances electrophilic reactivity but increases toxicity risks .

Future Directions

  • Biological Screening: Prioritize in vitro assays against FGFR-overexpressing cancer cell lines.

  • Formulation Development: Explore prodrug strategies (e.g., esterification) to improve oral bioavailability.

  • Green Synthesis: Optimize solvent-free reactions using microwave irradiation to reduce environmental impact.

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